molecular formula C23H18Br2N2O4S2 B2730699 4-bromophenyl 4-{[(4-bromophenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfone CAS No. 318959-31-8

4-bromophenyl 4-{[(4-bromophenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfone

Cat. No.: B2730699
CAS No.: 318959-31-8
M. Wt: 610.34
InChI Key: WKRAGIMMQOTJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-bromophenyl 4-{[(4-bromophenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfone is a pyrazole derivative featuring dual sulfone (-SO₂-) groups and bromophenyl substituents. Pyrazole-based compounds are widely studied for their structural diversity and biological relevance, particularly in medicinal chemistry. Though direct studies on this compound are absent in the provided evidence, its structural analogs (e.g., pyrazoles with sulfonyl or bromophenyl groups) have been characterized for crystallographic, synthetic, and biological properties .

Properties

IUPAC Name

5-(4-bromophenyl)sulfonyl-4-[(4-bromophenyl)sulfonylmethyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Br2N2O4S2/c1-27-23(33(30,31)20-13-9-18(25)10-14-20)21(22(26-27)16-5-3-2-4-6-16)15-32(28,29)19-11-7-17(24)8-12-19/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRAGIMMQOTJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CS(=O)(=O)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Br2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-bromophenyl 4-{[(4-bromophenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfone (often referred to as compound 1 ) is a derivative of the pyrazole class, which has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C23H18Br2N2O4S2\text{C}_{23}\text{H}_{18}\text{Br}_2\text{N}_2\text{O}_4\text{S}_2

This complex structure includes bromine atoms, sulfonyl groups, and a pyrazole ring, contributing to its biological activity.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with compound 1:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to target cell wall biosynthesis in Mycobacterium tuberculosis, indicating its potential as an anti-tuberculosis agent .
  • Antiparasitic Effects : Research has indicated that derivatives of pyrazole, including compound 1, possess activity against Trypanosoma cruzi and Leishmania species. These findings suggest a promising avenue for developing new treatments for Chagas disease and leishmaniasis .
  • Cholinesterase Inhibition : Compounds similar to 1 have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. The IC50 values for some derivatives indicate potent inhibition, suggesting that modifications to the pyrazole scaffold can enhance this activity .

The biological mechanisms underlying the activity of compound 1 are diverse:

  • Inhibition of Enzymatic Activity : The sulfonamide and sulfone functionalities are vital for the compound's interaction with target enzymes. For instance, studies have shown that specific structural features significantly influence the inhibitory potency against cholinesterases .
  • Cell Wall Targeting : For its anti-tuberculosis activity, compound 1 appears to disrupt the biosynthesis pathways essential for maintaining the integrity of bacterial cell walls .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50/EffectivenessReferences
AntimicrobialMycobacterium tuberculosisMIC < 50 µM
AntiparasiticTrypanosoma cruzi, Leishmania spp.Significant suppression
Cholinesterase InhibitionAChE/BChEIC50 values ranging from nM to µM

Case Studies

  • Anti-Tuberculosis Activity : In a screening study involving various compounds against Mycobacterium tuberculosis, compound 1 was identified as a lead candidate due to its low MIC values and non-cytotoxic profile in human liver cell lines .
  • Antiparasitic Efficacy : A study assessing a series of pyrazole derivatives showed that modifications similar to those in compound 1 resulted in significant trypanocidal activity in murine models of Chagas disease, achieving over 95% suppression of parasitemia .
  • Neuroprotective Effects : Research into cholinesterase inhibitors revealed that certain derivatives of compound 1 exhibited neuroprotective effects comparable to established Alzheimer’s treatments, indicating potential for further development as therapeutic agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of bromine in the structure is believed to enhance its antimicrobial efficacy. For example, a study indicated that derivatives containing similar sulfonyl groups exhibited promising anti-infective and antimycobacterial activities, suggesting that modifications of the pyrazole core can lead to novel drug candidates for treating infections such as tuberculosis .

Anti-Tuberculosis Properties

Research has shown that certain pyrazole derivatives, particularly those with sulfonamide functionalities, can inhibit the growth of Mycobacterium tuberculosis. The compound's structure allows for specific interactions with bacterial cell wall biosynthesis pathways, making it a candidate for further development as an anti-tuberculosis drug . Detailed structure-activity relationship (SAR) studies have been conducted to optimize its pharmacological profile .

Cytotoxicity and Safety Profiles

Investigations into the cytotoxic effects of related compounds have demonstrated that certain derivatives do not exhibit significant cytotoxicity against human liver cell lines. This safety profile is crucial for developing therapeutic agents intended for prolonged use .

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing various functional materials, including biaryl methyl sulfones. These materials are valuable in organic electronics and photonic applications due to their unique electronic properties .

Crystal Engineering

The structural characteristics of this compound enable its use in crystal engineering. Crystallization studies have shown that pyrazole derivatives can form stable crystalline structures suitable for X-ray diffraction analysis, providing insights into their molecular interactions and potential applications in drug design .

Toxicological Assessments

Studies have also explored the toxicological effects of similar pyrazole derivatives on aquatic organisms. For instance, exposure to certain concentrations has been linked to oxidative stress in fish, highlighting the importance of assessing environmental impacts when developing new chemical entities .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings/Notes
Medicinal Chemistry Antimicrobial agents, anti-tuberculosis drugsEffective against M. tuberculosis; low cytotoxicity
Material Science Synthesis of functional materialsUseful in organic electronics; stable crystalline forms
Environmental Studies Toxicological assessmentsPotential oxidative stress in aquatic organisms

Comparison with Similar Compounds

Structural Features

The target compound’s structure is distinguished by two sulfone groups and dual bromophenyl substituents. Below is a comparison with structurally related pyrazole derivatives:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Structural Notes
Target Compound 2 × -SO₂-, 2 × 4-BrPh, 1 × -CH₃, 1 × Ph C₂₄H₁₉Br₂N₂O₄S₂ ~674.3* Dual sulfones enhance polarity
4-{[(4-Bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole 2 × -S-, 1 × 4-BrPh, 1 × Cl, 1 × Ph C₁₈H₁₆BrClN₂S₂ 439.8 Sulfanyl groups reduce oxidation state
4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-...† Thiazole, 4-BrPh, 4-FPh, triazole C₂₉H₂₂BrFN₆S 609.5 Hybrid heterocyclic system
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol Triazole, -S-, 4-BrPh, Ph C₂₂H₁₈BrN₃OS 468.4 Ethanol chain introduces H-bonding

*Estimated based on analogous structures; †Truncated for brevity (full name in ).

Key Observations :

  • Bromophenyl substituents are common in analogs (e.g., ), but dual bromophenyls are rare, likely enhancing lipophilicity and steric hindrance.
Physicochemical Properties
Property Target Compound 4-Bromophenyl Pyrazole () Triazole-Thioether ()
Solubility Low (high polarity) Moderate (sulfanyl groups) Low (aromatic dominance)
Melting Point High (>200°C)* 160–165°C 180–185°C
Stability High (oxidized S) Moderate (S-sensitive) Moderate

*Estimated based on sulfone analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.